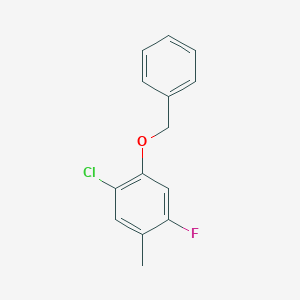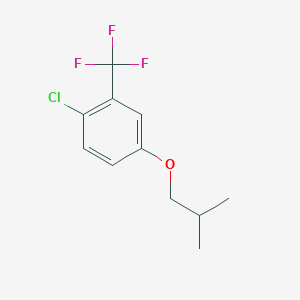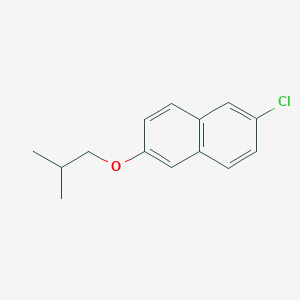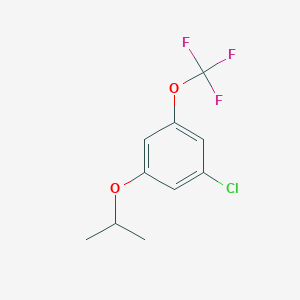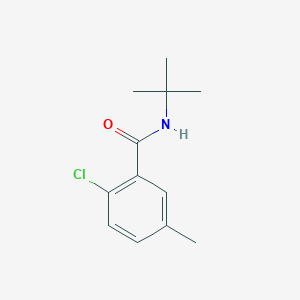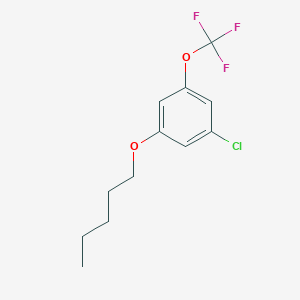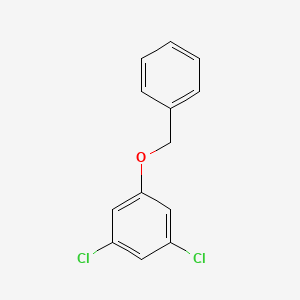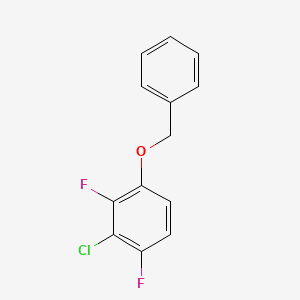
1-(Benzyloxy)-3-chloro-2,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-3-chloro-2,4-difluorobenzene is an organic compound characterized by a benzene ring substituted with benzyloxy, chloro, and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene typically involves the following steps:
Bromination: The starting material, 4-tert-octylphenol, undergoes bromination to introduce a bromine atom.
Benzyl Protection: The brominated compound is then protected with a benzyl group to form 1-benzyloxy-2-iodo-4-tert-octylbenzene.
Halogen Exchange Reaction: The protected compound undergoes a halogen exchange reaction to replace the iodine atom with a chlorine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can yield alcohols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted benzenes with various functional groups.
- Aldehydes, acids, and alcohols from oxidation and reduction reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
1-(Benzyloxy)-3-chloro-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene involves its interaction with molecular targets through its functional groups. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chloro and difluoro groups can engage in halogen bonding and dipole interactions. These interactions influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1-(Benzyloxy)-2-chloro-4-fluorobenzene
- 1-(Benzyloxy)-3-chloro-4-fluorobenzene
- 1-(Benzyloxy)-2,4-dichlorobenzene
Comparison: 1-(Benzyloxy)-3-chloro-2,4-difluorobenzene is unique due to the presence of both chloro and difluoro substituents, which impart distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with fewer or different halogen substitutions .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2O/c14-12-10(15)6-7-11(13(12)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBZQNFCJHEXJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
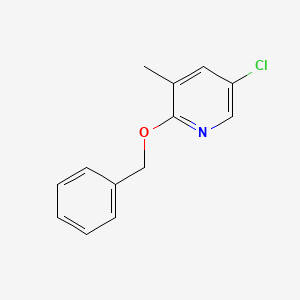
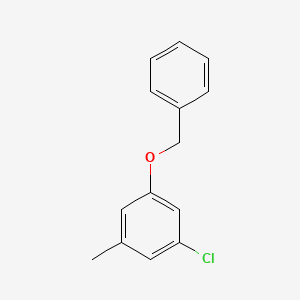
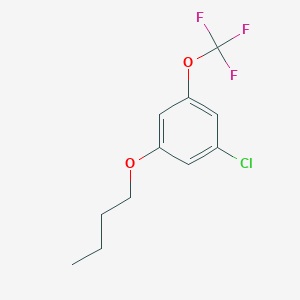
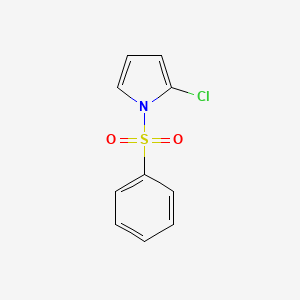
![1-[(3-Chloro-5-fluorophenyl)carbonyl]piperidine](/img/structure/B8031840.png)
![4-[(3-Chloro-5-fluorophenyl)carbonyl]morpholine](/img/structure/B8031844.png)
